molecular formula C11H12N2O3S B11554322 Morpholin-4-yl(4-nitrophenyl)methane-1-thione CAS No. 50903-04-3

Morpholin-4-yl(4-nitrophenyl)methane-1-thione

Cat. No.: B11554322
CAS No.: 50903-04-3
M. Wt: 252.29 g/mol
InChI Key: QEOQJPMQKAEYRZ-UHFFFAOYSA-N
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Description

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is an organic compound that features a morpholine ring attached to a nitrophenyl group via a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(4-nitrophenyl)methane-1-thione typically involves the reaction of 4-nitrobenzaldehyde with morpholine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(4-nitrophenyl)methane-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Morpholin-4-yl(4-nitrophenyl)methane-1-thione is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of Morpholin-4-yl(4-nitrophenyl)methane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is unique due to the presence of both a morpholine ring and a nitrophenyl group. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it a versatile building block for various applications .

Properties

IUPAC Name

morpholin-4-yl-(4-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-9(2-4-10)11(17)12-5-7-16-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQJPMQKAEYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350052
Record name ST049129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50903-04-3
Record name ST049129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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